molecular formula C10H16ClN3O3S B12730528 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt CAS No. 113712-95-1

4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt

Katalognummer: B12730528
CAS-Nummer: 113712-95-1
Molekulargewicht: 293.77 g/mol
InChI-Schlüssel: KEKQAVDDRFZZTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of ammonium hydroxide to form the monoammonium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted cancer therapy and other medical applications .

Eigenschaften

CAS-Nummer

113712-95-1

Molekularformel

C10H16ClN3O3S

Molekulargewicht

293.77 g/mol

IUPAC-Name

azanium;N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylcarbamimidate

InChI

InChI=1S/C10H13ClN2O3S.H3N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-7H,1-2H3,(H2,12,13,14);1H3

InChI-Schlüssel

KEKQAVDDRFZZTE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)[O-].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.